(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone
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Overview
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The steric and electrostatic potential fields were calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, IR, 1H NMR, 13C NMR and mass spectral data .Scientific Research Applications
Microwave Assisted Synthesis of Heterocyclic Compounds
A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from substituted-2-aminobenzothiazole. These compounds were evaluated for their antibacterial and antifungal activities, suggesting the potential of related structures in antimicrobial applications (Mistry & Desai, 2006).
Antimicrobial Activity of Schiff Bases and Azetidinones
Patel and Patel (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, which were then screened for antimicrobial activities. This highlights the relevance of azetidinones in developing compounds with potential antibacterial and antifungal properties (Patel & Patel, 2011).
Antioxidant Properties of Bromophenol Derivatives
Research by Çetinkaya et al. (2012) on the synthesis of bromophenol derivatives, including their antioxidant activities, provides insight into the potential utility of brominated compounds in oxidative stress-related applications (Çetinkaya et al., 2012).
Antinociceptive and Anti-inflammatory Properties
A study conducted by Selvam et al. (2012) on thiazolopyrimidine derivatives revealed significant antinociceptive and anti-inflammatory activities, indicating the therapeutic potential of such structures in pain and inflammation management (Selvam et al., 2012).
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(5-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c16-13-6-5-12(21-13)14(19)18-7-9(8-18)20-15-17-10-3-1-2-4-11(10)22-15/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFWGVTJZZADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Br)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone |
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